molecular formula C22H26N2O4 B1682394 Tofisopam CAS No. 22345-47-7

Tofisopam

Cat. No.: B1682394
CAS No.: 22345-47-7
M. Wt: 382.5 g/mol
InChI Key: RUJBDQSFYCKFAA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Instead, it acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), with the highest affinity to PDE-4A1 .

Mode of Action

Tofisopam’s mode of action is unique compared to classical 1,4-benzodiazepines. Instead, it selectively inhibits PDEs, showing the highest affinity to PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3 .

Biochemical Pathways

The inhibition of PDEs by this compound affects the biochemical pathways involving cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, this compound prevents the breakdown of cAMP, leading to an increase in cAMP levels. This can have various downstream effects, including the modulation of signal transduction pathways and the regulation of inflammatory responses .

Pharmacokinetics

This compound is administered orally, and peak plasma levels are attained two hours after an oral dose . It is metabolized in the liver and excreted via the kidneys . The elimination half-life of this compound is approximately 3 hours .

Result of Action

It enhances the anticonvulsant activity of 1,4-benzodiazepines like diazepam . The inhibition of PDEs and the subsequent increase in cAMP levels can lead to various molecular and cellular effects, potentially contributing to its anxiolytic properties .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzyme (CYP3A4) could potentially lead to drug interactions . The clinical significance of these potential interactions remains unclear

Biochemical Analysis

Biochemical Properties

Tofisopam interacts with various enzymes, particularly phosphodiesterases (PDEs). It acts as an isoenzyme-selective inhibitor of PDEs, showing the highest affinity to PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3 . These interactions influence biochemical reactions within the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It possesses anxiolytic properties but does not have anticonvulsant, sedative, skeletal muscle relaxant, motor skill-impairing, or amnestic properties . This unique profile influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It does not bind to the benzodiazepine binding site of the GABA receptor . Instead, it acts as an isoenzyme-selective inhibitor of PDEs . This inhibition can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound can ameliorate the prolongation of immobility induced by dizocilpine, a model of negative symptoms of psychosis . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a dosage of 50 mg/kg of this compound can ameliorate dizocilpine-induced prolongation of immobility

Metabolic Pathways

This compound is involved in various metabolic pathways. As an isoenzyme-selective inhibitor of PDEs, it interacts with these enzymes and can affect metabolic flux or metabolite levels

Preparation Methods

Tofisopam can be synthesized through various methods. One common synthetic route involves the use of 1,2-dimethoxybenzene as the starting material. The process includes the following steps :

    Propionylation: Reacting 1,2-dimethoxybenzene with a propionylating agent to produce an intermediate compound.

    Reduction: Reducing the intermediate compound with a reductant to obtain 1-(3,4-dimethoxyphenyl)-1-propanol.

    Oxidation: Reacting 1-(3,4-dimethoxyphenyl)-1-propanol with an oxidant in the presence of acids to form the final product.

Industrial production methods often involve similar steps but are optimized for cost-effectiveness and scalability .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJBDQSFYCKFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023681
Record name Tofisopam
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URL https://comptox.epa.gov/dashboard/DTXSID3023681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM).
Record name Tofisopam
Source DrugBank
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CAS No.

22345-47-7
Record name Tofisopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22345-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tofisopam [INN:DCF:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofisopam
Source DrugBank
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Record name Tofisopam
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Record name Tofisopam
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Record name TOFISOPAM
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Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 °C
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Analytical evaluations of the starting material, and final preparations of R- and S-tofisopam were performed by using Chiral Tech OD GH060 columns (Daicel) (Hexane/IPA 90/10, 25° C., detection at 310 nm). See FIG. 3a and 3b. The final preparation of R-tofisopam was 98%+ pure by analytical chromatography. The final preparation of S-tofisopam was 95%+ pure by analytical chromotography.
[Compound]
Name
R- and S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tofisopam differ from traditional 1,4-benzodiazepines in terms of its chemical structure and pharmacological profile?

A1: Unlike traditional 1,4-benzodiazepines, this compound possesses a 2,3-benzodiazepine structure [, ]. This structural difference contributes to its distinct pharmacological profile, characterized by selective anxiolytic action without significant muscle relaxant, anticonvulsant, or sedative effects [, ].

Q2: What is the role of the dopaminergic system in this compound's mechanism of action?

A3: Research suggests this compound may act as a mixed dopamine agonist and antagonist, influencing central dopaminergic activity [, ]. This interaction with the dopaminergic system may contribute to its anxiolytic effects and differentiate its profile from 1,4-benzodiazepines.

Q3: What is the evidence for this compound's interaction with opioid receptors?

A4: Preclinical studies indicate this compound's antinociceptive effects are mediated by μ-, δ-, and ҡ-opioid receptors. These findings were supported by pharmacological antagonism studies using naloxone, naltrindole (δ-opioid receptor blocker), and nor-binaltorphimine (ҡ-opioid receptor blocker) [].

Q4: How does chronic lithium treatment affect this compound's interaction with the dopaminergic system?

A5: Chronic lithium administration has been shown to abolish the this compound-induced increase in the activity of dopaminergic drugs, suggesting a modulatory effect on this compound's influence on dopaminergic receptor sensitivity [].

Q5: What are the primary clinical indications for this compound?

A6: this compound is primarily indicated for the relief of anxiety and tension in various emotional disorders []. Clinical studies suggest efficacy in treating generalized anxiety disorder, somatic symptoms associated with anxiety, and anxiety related to autonomic dysfunction [, , , ].

Q6: Does this compound have antidepressant-like effects?

A7: Preclinical studies using the tail suspension and modified forced swimming tests in mice suggest this compound possesses antidepressant-like activity []. This effect appears to be mediated by the serotonergic, catecholaminergic, and opioidergic systems, as indicated by pharmacological antagonism studies [].

Q7: Can this compound be used in the treatment of catatonia?

A8: An open-label study investigated this compound's efficacy in treating organic catatonia and reported significant improvement in catatonic symptoms with minimal side effects compared to traditional benzodiazepines []. The study suggests this compound's unique pharmacological profile may be advantageous in this patient population.

Q8: Does this compound impact uric acid metabolism?

A9: Research suggests this compound may affect uric acid metabolism by influencing its renal transport. A study in healthy subjects observed increased fractional and urinary excretions of uric acid following this compound administration, along with a decrease in plasma uric acid concentration [].

Q9: What are the potential applications of this compound in neurootological diseases?

A10: Clinical studies indicate that this compound may be beneficial in treating vertigo, dizziness, and tinnitus, particularly in patients with underlying autonomic dysfunction [, ].

Q10: What are the primary metabolic pathways of this compound enantiomers?

A11: this compound exhibits enantioselective metabolism. The (R)-enantiomer is primarily metabolized by CYP2C9, leading to demethylation of the methoxy group at the 4-position of the phenyl ring. In contrast, the (S)-enantiomer is predominantly metabolized by CYP3A4, resulting in demethylation at the 7-position of the benzodiazepine ring [].

Q11: How does the metabolism of this compound enantiomers affect their plasma and urine concentrations?

A12: The enantioselective metabolism of this compound results in different metabolite profiles for (R)- and (S)-enantiomers, reflected in their plasma and urine concentrations []. This difference highlights the importance of considering enantiomeric contributions when studying this compound's pharmacokinetics and pharmacodynamics.

Q12: Does this compound inhibit CYP3A4 activity?

A13: In vitro studies using human recombinant CYP3A4 supersomes have shown that this compound can inhibit CYP3A4 activity in a dose-dependent manner []. This finding suggests a potential for drug interactions with co-administered CYP3A4 substrates.

Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound in biological samples and pharmaceutical formulations [, , ]. Chiral HPLC methods employing polysaccharide-type chiral stationary phases have been developed for the separation and quantification of this compound enantiomers [, ].

Q14: What spectroscopic methods are useful for studying this compound?

A15: Charge-transfer complex spectrophotometry is a valuable technique for this compound analysis []. Circular dichroism (CD) spectroscopy, particularly when coupled with HPLC, allows for the separation and identification of this compound stereoisomers based on their unique CD spectral characteristics [].

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